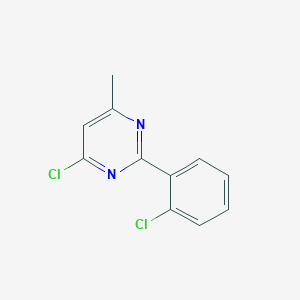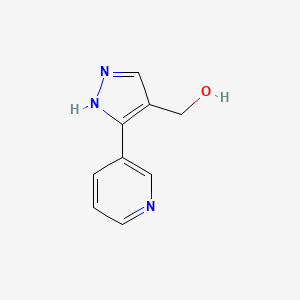
4-(4-Chlorphenylcarbamoyl)phenylboronsäure
Übersicht
Beschreibung
4-(4-Chlorophenylcarbamoyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 4-chlorophenylcarbamoyl group. This unique structure imparts specific chemical properties and reactivity to the compound.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenylcarbamoyl)phenylboronic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other complex molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be employed in the development of sensors for detecting various analytes, including sugars and other biomolecules.
Medicine: Research is ongoing to explore its potential in drug development and as a diagnostic tool.
Biochemische Analyse
Biochemical Properties
4-(4-Chlorophenylcarbamoyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play a crucial role in various physiological processes. The interaction between 4-(4-Chlorophenylcarbamoyl)phenylboronic acid and serine proteases involves the formation of a reversible covalent bond with the active site serine residue, leading to enzyme inhibition. Additionally, this compound has been shown to interact with other proteins and biomolecules, including glycoproteins and cell surface receptors, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to impact gene expression by modulating transcription factors and epigenetic regulators .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The binding of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid to serine proteases and other enzymes involves the formation of a reversible covalent bond with the active site residues, leading to enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its stability can be influenced by factors such as temperature, pH, and the presence of reactive species. Long-term exposure to 4-(4-Chlorophenylcarbamoyl)phenylboronic acid has been shown to result in sustained enzyme inhibition and altered cellular functions, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and primarily exerts its effects through enzyme inhibition and modulation of cell signaling pathways. At higher doses, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced beyond a certain dosage .
Metabolic Pathways
4-(4-Chlorophenylcarbamoyl)phenylboronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation. Once inside the cell, 4-(4-Chlorophenylcarbamoyl)phenylboronic acid can bind to various intracellular proteins, influencing its localization and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, through targeting signals and post-translational modifications. The localization of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(4-Chlorophenylcarbamoyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenyl isocyanate with phenylboronic acid. Another method includes the reaction of 4-carboxyphenylboronic acid with thionyl chloride, followed by the reaction with 4-chloroaniline. These reactions typically require controlled conditions such as specific temperatures and solvents to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for 4-(4-Chlorophenylcarbamoyl)phenylboronic acid are not widely documented, the general principles of boronic acid synthesis can be applied. Industrial production often involves large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems may be employed to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a wide range of functionalized derivatives.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in the development of sensors and separation materials. The boronic acid group interacts with cis-diols, forming a stable complex that can be reversed under specific conditions, such as changes in pH .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenylboronic acid: Similar in structure but lacks the carbamoyl group, which affects its reactivity and applications.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of a carbamoyl group, leading to different chemical properties and uses.
Phenylboronic acid: The simplest form of boronic acid, used widely in organic synthesis but with different reactivity compared to 4-(4-Chlorophenylcarbamoyl)phenylboronic acid.
Uniqueness
4-(4-Chlorophenylcarbamoyl)phenylboronic acid is unique due to the presence of both the boronic acid and the 4-chlorophenylcarbamoyl groups. This combination imparts specific reactivity and makes it suitable for specialized applications in synthesis, sensing, and material science.
Eigenschaften
IUPAC Name |
[4-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGSKPWDDNXYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657083 | |
| Record name | {4-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-02-5 | |
| Record name | B-[4-[[(4-Chlorophenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Chlorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-[(4-methoxyphenyl)methoxy]-3-nitropyridine](/img/structure/B1486556.png)

![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)








![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)

![[1-(2-Aminophenyl)piperidin-3-yl]methanol](/img/structure/B1486578.png)
